molecular formula C21H40O4 B1671895 Monoolein CAS No. 25496-72-4

Monoolein

Cat. No.: B1671895
CAS No.: 25496-72-4
M. Wt: 356.5 g/mol
InChI Key: RZRNAYUHWVFMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monoolein, also known as glyceryl monooleate, is a monoglyceride derived from glycerol and oleic acid. It is an amphiphilic molecule, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This unique characteristic allows it to form various mesophases, such as cubic, lamellar, and hexagonal phases, when mixed with water. This compound is widely used in the fields of drug delivery, emulsion stabilization, and protein crystallization .

Preparation Methods

Synthetic Routes and Reaction Conditions

Monoolein can be synthesized through the esterification of oleic acid with glycerol. This reaction typically requires a catalyst, such as sulfuric acid or phosphoric acid, and is carried out at elevated temperatures (220-260°C) to achieve high conversion rates. The reaction can be represented as follows:

Oleic Acid+GlycerolThis compound+Water\text{Oleic Acid} + \text{Glycerol} \rightarrow \text{this compound} + \text{Water} Oleic Acid+Glycerol→this compound+Water

In a homogeneous tubular-flow process, a mixture of oleic acid and glycerol in tert-butanol is subjected to high pressure (35 atm) and temperatures ranging from 200 to 240°C. This method yields a high selectivity (>95%) for this compound .

Industrial Production Methods

Industrial production of this compound often involves the glycolysis of fats, oils, and fatty acids in the presence of inorganic bases like sodium hydroxide or calcium hydroxide. The process is conducted at high temperatures (220-260°C) and results in a mixture containing mono-, di-, and triglycerides. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Monoolein undergoes various chemical reactions, including:

    Esterification: Formation of this compound from oleic acid and glycerol.

    Hydrolysis: Breakdown of this compound into oleic acid and glycerol in the presence of water.

    Oxidation: this compound can be oxidized to form peroxides and other oxidation products.

Common Reagents and Conditions

    Catalysts: Sulfuric acid, phosphoric acid, sodium hydroxide, calcium hydroxide.

    Solvents: Tert-butanol, water.

    Conditions: Elevated temperatures (200-260°C), high pressure (35 atm).

Major Products

    Esterification: this compound and water.

    Hydrolysis: Oleic acid and glycerol.

    Oxidation: Peroxides and other oxidation products.

Mechanism of Action

Monoolein exerts its effects through its amphiphilic nature, allowing it to form various mesophases in the presence of water. These mesophases can encapsulate and release molecules, making this compound an effective drug delivery vehicle. The molecular targets and pathways involved include interactions with lipids, proteins, and other biological molecules, which modulate the phase behavior of this compound self-assemblies .

Comparison with Similar Compounds

Monoolein is unique among monoglycerides due to its ability to form a wide range of mesophases. Similar compounds include:

    Monostearin: A monoglyceride derived from stearic acid, which forms fewer mesophases compared to this compound.

    Monopalmitin: A monoglyceride derived from palmitic acid, also forming fewer mesophases.

    Monolaurin: A monoglyceride derived from lauric acid, primarily used for its antimicrobial properties.

This compound’s versatility in forming various mesophases and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2,3-dihydroxypropyl octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRNAYUHWVFMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859195
Record name 2,3-Dihydroxypropyl-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline], pale yellow viscous oily liquid with a faint fatty odour
Record name 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycerol monooleate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5437
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Glyceryl monooleate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

238-240 °C AT 3 MM HG
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320
Record name GLYCEROL MONOOLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM, insoluble in water; soluble in hot organic solvents, soluble in hot alcohol (in ethanol)
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320
Record name GLYCEROL MONOOLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320
Record name Glyceryl monooleate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9420 @ 20 °C/4 °C, 0.925-0.935
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320
Record name GLYCEROL MONOOLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320
Record name Glyceryl monooleate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Color/Form

PLATES FROM ETHANOL, YELLOW OIL OR SOFT SOLID

CAS No.

25496-72-4, 251983-54-7
Record name 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Dihydroxypropyl-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oleic acid, monoester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.747
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCEROL MONOOLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

25 °C (UNSTABLE), MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320
Record name GLYCEROL MONOOLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monoolein
Reactant of Route 2
Reactant of Route 2
Monoolein
Reactant of Route 3
Reactant of Route 3
Monoolein
Reactant of Route 4
Reactant of Route 4
Monoolein
Reactant of Route 5
Reactant of Route 5
Monoolein
Reactant of Route 6
Reactant of Route 6
Monoolein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.